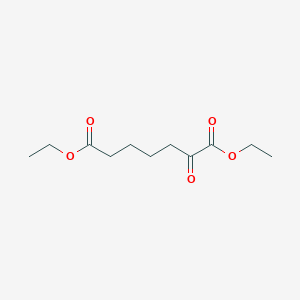

Diethyl 2-oxoheptane-1,7-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-oxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKMXFSQQZYBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Diethyl 2-oxoheptane-1,7-dicarboxylate: A Technical Guide

This guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-oxoheptane-1,7-dicarboxylate, a valuable intermediate in organic synthesis. The synthesis is achieved through the Dieckmann condensation of diethyl pimelate, a classic example of an intramolecular cyclization reaction. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the key characterization techniques for the resulting cyclic β-keto ester.

Introduction: The Dieckmann Condensation

The Dieckmann condensation is a named reaction in organic chemistry that facilitates the intramolecular cyclization of a diester to form a β-keto ester.[1][2] This reaction is a powerful tool for the formation of five- and six-membered rings, which are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents.[3] The synthesis of this compound from diethyl pimelate serves as a quintessential example of the formation of a six-membered ring system via this methodology.[3][4]

The reaction is base-catalyzed, typically employing a strong base such as an alkoxide.[1] The choice of base is critical to the success of the reaction; to avoid transesterification, the alkoxide used as the base should correspond to the alcohol portion of the ester. For diethyl pimelate, sodium ethoxide is the base of choice.

Mechanistic Insights

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[1] It proceeds through the following key steps:

-

Enolate Formation: A proton on the α-carbon of one of the ester groups is abstracted by the base (sodium ethoxide) to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has an acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the enolate and yield the final this compound product.

Caption: Workflow of the Dieckmann Condensation for this compound Synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Appropriate safety precautions should be taken when handling all reagents, particularly sodium ethoxide, which is flammable and corrosive.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl pimelate | 216.28 | 21.6 g | 0.1 |

| Sodium ethoxide | 68.05 | 7.5 g | 0.11 |

| Toluene (anhydrous) | - | 200 mL | - |

| Hydrochloric acid (1 M) | - | ~150 mL | - |

| Diethyl ether | - | 200 mL | - |

| Saturated sodium chloride solution (brine) | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Addition of Base: The flask is charged with sodium ethoxide and anhydrous toluene. The suspension is stirred to ensure good mixing.

-

Addition of Diester: Diethyl pimelate is dissolved in a small amount of anhydrous toluene and added to the dropping funnel. The diester solution is then added dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature, and then carefully poured into a beaker containing ice-cold 1 M hydrochloric acid with vigorous stirring until the mixture is acidic (pH ~2-3).

-

Extraction: The acidic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The expected data for the closely related and more commonly named product, ethyl 2-oxocyclohexanecarboxylate, is presented below.[5]

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, -OCH₂CH₃), 1.6-2.0 (m, 4H, cyclohexyl CH₂), 2.3-2.5 (m, 4H, cyclohexyl CH₂ adjacent to C=O), 3.4 (t, 1H, CH-CO₂Et), 4.18 (q, 2H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 14.1 (-OCH₂CH₃), 22.8, 27.5, 29.3, 41.5 (cyclohexyl CH₂), 57.9 (CH-CO₂Et), 61.3 (-OCH₂CH₃), 172.0 (ester C=O), 208.0 (keto C=O) |

| IR (neat, cm⁻¹) | ~2940 (C-H stretch), ~1740 (ester C=O stretch), ~1715 (keto C=O stretch), ~1200 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%) 170 (M⁺), 125, 97, 69, 41 |

Note: The actual chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used for analysis.

Safety Considerations

-

Diethyl pimelate: May cause skin, eye, and respiratory irritation.[6]

-

Sodium ethoxide: Highly flammable and corrosive.[5][7][8][9] Reacts violently with water. Causes severe skin and eye burns.[5][7][8][9] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[5][7][8][9]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

Diethyl ether: Extremely flammable. Forms explosive peroxides upon standing.

Conclusion

The Dieckmann condensation provides an efficient and reliable method for the synthesis of this compound from diethyl pimelate. This technical guide has outlined the fundamental principles of the reaction, a detailed experimental protocol for its execution, and the expected characterization data for the product. The versatility of the resulting β-keto ester makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95543, Ethyl 2-oxocyclohexanecarboxylate. Retrieved January 18, 2026, from [Link].

-

NIST. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). DIETHYL β-KETOPIMELATE. Retrieved January 18, 2026, from [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved January 18, 2026, from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved January 18, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 2-oxocyclohexanecarboxylate - Optional[ATR-IR] - Spectrum. Retrieved January 18, 2026, from [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved January 18, 2026, from [Link]

Sources

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR spectrum [chemicalbook.com]

- 7. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 1H NMR [m.chemicalbook.com]

- 8. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

"spectroscopic data of Diethyl 2-oxoheptane-1,7-dicarboxylate (1H NMR, 13C NMR, IR, MS)"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 4-oxoheptanedioate (CAS 6317-49-3), a key organic intermediate. This document delves into the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating detailed spectral analysis with fundamental principles, this guide serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development for the unambiguous structural elucidation and characterization of this and similar molecules.

Introduction

Diethyl 4-oxoheptanedioate, also known as Diethyl 4-oxopimelate, is a dicarboxylic acid ester containing a central ketone functionality. Its structure makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and molecules of pharmaceutical interest. Accurate and thorough characterization of such intermediates is paramount to ensure the integrity of synthetic pathways and the purity of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of Diethyl 4-oxoheptanedioate, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure and Spectroscopic Overview

The structure of Diethyl 4-oxoheptanedioate is symmetrical, featuring two ethyl ester groups separated by a six-carbon chain with a ketone at the C4 position. This symmetry, or lack thereof for certain atoms, will be a key feature in the interpretation of its NMR spectra.

Molecular Formula: C₁₁H₁₈O₅[1]

Molecular Weight: 230.26 g/mol [1]

Structure: ``` O O || || CH3-CH2-O-C-CH2-CH2-C-CH2-CH2-C-O-CH2-CH3

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of Diethyl 4-oxoheptanedioate, several carbon atoms are chemically equivalent, leading to a simplified spectrum.

Table 2: ¹³C NMR Data for Diethyl 4-oxoheptanedioate

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | -O-CH₂-C H₃ |

| ~28.0 | -CO-CH₂-C H₂-CO₂Et |

| ~37.5 | -CO-C H₂-CH₂-CO₂Et |

| ~60.5 | -O-C H₂-CH₃ |

| ~172.5 | -C O₂Et (Ester Carbonyl) |

| ~208.0 | >C =O (Ketone Carbonyl) |

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The spectrum is expected to show two distinct carbonyl signals in the downfield region. The ketone carbonyl carbon (>C=O) typically resonates at a lower field (~208.0 ppm) compared to the ester carbonyl carbons (-CO₂Et) which appear around ~172.5 ppm.

-

Alkyl Carbons: The ethyl group carbons appear at ~60.5 ppm for the methylene carbon (-O-C H₂-) due to the deshielding effect of the oxygen atom, and at ~14.1 ppm for the terminal methyl carbon. The methylene carbons of the heptanedioate chain are found at ~37.5 ppm for the carbons alpha to the ketone (C3 and C5) and ~28.0 ppm for the carbons alpha to the ester groups (C2 and C6).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Diethyl 4-oxoheptanedioate is dominated by the strong absorptions of the carbonyl groups. An IR spectrum for this compound is available from the NIST Chemistry WebBook. [2] Table 3: Key IR Absorption Bands for Diethyl 4-oxoheptanedioate

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1180 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorption band around 2980 cm⁻¹ is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

-

Carbonyl (C=O) Stretching: This is the most diagnostic region of the spectrum. The presence of two distinct carbonyl groups, a ketone and an ester, results in two strong absorption bands. The ester C=O stretch typically appears at a higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹). The presence of two sharp, intense peaks in this region is a strong confirmation of the molecule's structure.

-

C-O Stretching: The strong absorption band around 1180 cm⁻¹ is attributed to the C-O stretching vibration of the ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Mass Spectrometry Data Center provides mass spectral data for Diethyl 4-oxoheptanedioate. [3] Table 4: Major Mass Fragments for Diethyl 4-oxoheptanedioate

| m/z | Relative Intensity | Proposed Fragment |

| 230 | Low | [M]⁺ (Molecular Ion) |

| 185 | Moderate | [M - OCH₂CH₃]⁺ |

| 157 | Moderate | [M - CO₂CH₂CH₃]⁺ |

| 129 | High | [M - CH₂CH₂CO₂CH₂CH₃]⁺ |

| 101 | High (Base Peak) | [CH₂(CH₂)₂CO₂CH₂CH₃]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at m/z 230, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters involve the loss of the alkoxy group (-OR) or the entire ester group (-COOR).

-

α-Cleavage: A common fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. For Diethyl 4-oxoheptanedioate, this could lead to the formation of acylium ions.

-

McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen atom from the carbon chain can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a radical cation.

The prominent peaks at m/z 129 and 101 suggest cleavage at the C-C bonds adjacent to the ketone. The base peak at m/z 101 likely corresponds to the [CH₂(CH₂)₂CO₂CH₂CH₃]⁺ fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like Diethyl 4-oxoheptanedioate.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy

-

Sample Preparation (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction: Record a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of Diethyl 4-oxoheptanedioate. Each spectroscopic technique offers complementary information, from the proton and carbon environments in NMR to the identification of functional groups in IR and the fragmentation pattern in MS. This guide demonstrates a systematic approach to spectral interpretation, providing a valuable framework for researchers and scientists in the chemical and pharmaceutical industries for the characterization of novel and known organic compounds.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80592, Diethyl 4-oxoheptanedioate. Retrieved from [Link]

-

NIST (2023). Diethyl 4-oxopimelate in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

SpectraBase. 4-Oxoheptanedioic acid diethyl ester. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

"physical and chemical properties of Diethyl 2-oxoheptane-1,7-dicarboxylate"

An In-Depth Technical Guide to Diethyl 2-oxoheptane-1,7-dicarboxylate

Abstract

This compound is a specialized organic molecule whose structure combines the functionalities of a β-keto ester and a terminal aliphatic ester. This unique arrangement makes it a highly valuable, yet under-documented, intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthesis protocol, its characteristic reactivity, and its potential applications, particularly as a scaffold in the development of novel heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical industry. By synthesizing data from analogous compounds and foundational chemical principles, this document serves as a critical resource for researchers engaged in medicinal chemistry and advanced organic synthesis.

Introduction and Molecular Overview

In the landscape of drug discovery and development, the strategic design of molecular building blocks is paramount. This compound (CAS No. 42212-75-9) represents a versatile C9 scaffold. Its structure features a seven-carbon chain functionalized with a ketone at the C2 position and terminal ethyl ester groups at C1 and C7. The β-keto ester moiety is a classic synthon, renowned for its ability to undergo a wide array of carbon-carbon bond-forming reactions through its highly stabilized enolate intermediate.[1] This inherent reactivity, combined with the long aliphatic chain, positions the molecule as an ideal precursor for synthesizing complex heterocyclic systems, functionalized long-chain fatty acids, and other intricate targets in medicinal chemistry. This guide aims to consolidate the available information and provide expert insights into harnessing the synthetic potential of this compound.

Nomenclature and Physicochemical Properties

Precise identification is the foundation of chemical synthesis and analysis. While experimental data for this specific compound is sparse in the literature, properties can be reliably predicted and inferred from its structure and data from close isomers, such as diethyl 4-oxoheptanedioate.[2][3]

| Property | Value / Information | Source(s) |

| IUPAC Name | diethyl 2-oxoheptanedioate | [4] |

| Synonyms | This compound | [4] |

| CAS Number | 42212-75-9 | [4] |

| Molecular Formula | C₁₁H₁₈O₅ | [4] |

| Molecular Weight | 230.26 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | 302.9 ± 25.0 °C (Predicted) | N/A |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate); limited solubility in water (Predicted) | N/A |

Proposed Synthesis: The Mixed Claisen Condensation

The most logical and efficient synthesis of this compound is via a mixed (or crossed) Claisen condensation. This reaction involves the acylation of the α-carbon of an enolizable ester with a non-enolizable ester.[5] In this case, diethyl pimelate serves as the enolizable component (the nucleophile) and diethyl oxalate serves as the non-enolizable acylating agent (the electrophile).[6][7]

Reaction Scheme:

EtOOC-(CH₂)₅-COOEt + EtOOC-COOEt --(1. NaOEt, EtOH)--> EtOOC-CO-CH(COOEt)-(CH₂)₄-COOEt --(2. H₃O⁺)--> EtOOC-CO-CH₂-(CH₂)₄-COOEt

The reaction proceeds via the formation of an enolate from diethyl pimelate, which then attacks one of the electrophilic carbonyls of diethyl oxalate. The initial product is a β-keto ester that is also an α-oxalyl ester. This intermediate is typically subjected to targeted saponification and decarboxylation of the oxalyl group during acidic workup to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of Base: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous ethanol (200 mL). Carefully add sodium metal (1.15 eq) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl oxalate (1.2 eq) to the flask.

-

Condensation: In a separate dropping funnel, prepare a solution of diethyl pimelate (1.0 eq) in anhydrous ethanol (50 mL). Add this solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Causality Insight: Slow addition is crucial to minimize the self-condensation of diethyl pimelate, thereby maximizing the yield of the desired crossed-Claisen product.[7]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidic Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding 1 M sulfuric acid until the solution is acidic (pH ~2-3). This step neutralizes the excess base and facilitates the decarboxylation of the intermediate oxalyl group.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a viscous oil, should be purified by vacuum distillation to yield the pure this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | δ (ppm): ~4.2 (q, 4H, -OCH₂CH₃), ~3.5 (s, 2H, -CO-CH₂-CO-), ~2.5 (t, 2H, -CH₂-CO-CH₂-), ~2.3 (t, 2H, -CH₂-COOEt), ~1.6 (m, 4H, internal -CH₂- groups), ~1.2 (t, 6H, -OCH₂CH₃). The proton at C3 is acidic and may exhibit keto-enol tautomerism, leading to a potential enol peak (~12 ppm) and vinyl proton (~5.5 ppm). |

| ¹³C NMR | δ (ppm): ~202 (C=O, ketone), ~173 (C=O, ester), ~167 (C=O, β-keto ester), ~61 (-OCH₂-), ~49 (-CO-CH₂-CO-), ~43 (-CH₂-CO-), ~34 (-CH₂-COOEt), ~28 & ~24 (internal -CH₂- groups), ~14 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~2980 (C-H stretch), ~1740 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1650 (C=O stretch, β-keto ester, potentially showing enol character), ~1200-1100 (C-O stretch). The carbonyl region will likely show multiple, potentially overlapping, strong absorption bands. |

| Mass Spec | m/z: Molecular Ion [M]⁺ at 230.12. Common fragmentation patterns would include loss of ethoxy (-OC₂H₅, m/z 45), loss of the ethoxycarbonyl group (-COOC₂H₅, m/z 73), and McLafferty rearrangements. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its β-keto ester group.[1][9] The protons on the carbon atom alpha to both carbonyls (C3) are particularly acidic (pKa ≈ 11 in DMSO), allowing for easy formation of a resonance-stabilized enolate under basic conditions.

Caption: Enolate formation and subsequent alkylation at the C3 position.

This enolate is a potent nucleophile, enabling a variety of transformations:

-

Alkylation and Acylation: The enolate can be readily alkylated or acylated at the C3 position, allowing for the introduction of diverse substituents.

-

Knoevenagel and Michael Reactions: The active methylene group can participate in condensations with aldehydes and ketones or act as a donor in Michael additions.

-

Heterocycle Synthesis: This is a cornerstone application. The 1,3-dicarbonyl relationship is a perfect precursor for forming five- and six-membered rings. For example, reaction with hydrazine or substituted hydrazines yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines. These scaffolds are prevalent in many classes of drugs.[10]

Applications in Research and Drug Development

While specific drugs derived directly from this molecule are not documented, its value lies in its role as an advanced intermediate.

-

Scaffold for Heterocyclic Libraries: Its primary application is in the synthesis of compound libraries for high-throughput screening. By reacting the dicarbonyl system with various binucleophiles (hydrazines, amidines, etc.), researchers can rapidly generate a diverse set of pyrazole and pyrimidine derivatives.

-

Pro-drug and Linker Synthesis: The terminal ester group can be selectively hydrolyzed and converted into an amide or other functional group to serve as an attachment point for a linker or a pharmacophore in more complex drug delivery systems or PROTACs.

-

Synthesis of Bioactive Natural Product Analogues: The seven-carbon backbone can be a starting point for synthesizing analogues of bioactive lipids or other long-chain natural products where precise functionalization is required.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on compounds with similar functional groups.[11]

-

Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to the versatile reactivity of its β-keto ester functionality. Although detailed experimental data remains limited, this guide has established a robust framework for its identification, synthesis, and application based on sound chemical principles and data from analogous structures. For researchers in drug discovery, this compound represents a valuable and flexible building block for the creation of novel molecular entities, particularly in the construction of heterocyclic pharmacophores. Its thoughtful application can accelerate the development of new therapeutic agents.

References

-

Yadav, V. et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Available from: [Link]

-

Benetti, S. et al. (1997). Mastering .beta.-Keto Esters. Chemical Reviews, ACS Publications. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 4-oxoheptanedioate. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2-oxoheptyl phosphonate. PubChem. Available from: [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available from: [Link]

-

Yale Chemistry Department. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Yale University. Available from: [Link]

-

LibreTexts Chemistry. (2025). 23.8: Mixed Claisen Condensations. LibreTexts. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). HMDB. Available from: [Link]

-

McGill University. (2006). CHEM 330 Topics Discussed on Sept. 21. McGill University. Available from: [Link]

-

SpectraBase. (n.d.). 4-Oxoheptanedioic acid diethyl ester. Wiley. Available from: [Link]

-

LibreTexts Chemistry. (2025). 9.8: Mixed Claisen Condensations. LibreTexts. Available from: [Link]

-

Molbase. (n.d.). Synthesis of Step B: Diethyl (2-cyclopentyl-6,7-dichloro-1-oxo-2-methyl-5-indanyl)malonate. Molbase. Available from: [Link]

-

NIST. (n.d.). Diethyl 4-oxopimelate. NIST WebBook. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2-methylheptanedioate. PubChem. Available from: [Link]

-

Royal Society of Chemistry. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. RSC Publishing. Available from: [Link]

-

MDPI. (n.d.). Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. MDPI. Available from: [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA. Available from: [Link]

-

PubChemLite. (n.d.). Diethyl 4-oxoheptanedioate (C11H18O5). PubChemLite. Available from: [Link]

-

PubChemLite. (n.d.). Diethyl 2,4,6-trioxoheptanedioate (C11H14O7). PubChemLite. Available from: [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available from: [Link]

-

NIST. (n.d.). Diethyl 4-oxopimelate IR Spectrum. NIST WebBook. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). diethyl (E)-4-oxohept-2-enedioate. PubChem. Available from: [Link]

- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators. Google Patents.

-

National Center for Biotechnology Information. (n.d.). diethyl (E,E)-4-oxohepta-2,5-diene-1,7-dioate. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. ResearchGate. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl 4-oxopimelate (CAS 6317-49-3). Cheméo. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diethyl 4-oxoheptanedioate | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 4-oxopimelate (CAS 6317-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 42212-75-9 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 11. Diethyl 2-oxoheptyl phosphonate | C11H23O4P | CID 10857882 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl 2-oxoheptane-1,7-dicarboxylate (CAS 42212-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-oxoheptane-1,7-dicarboxylate (CAS Number: 42212-75-9), a molecule of interest within organic synthesis and potential pharmaceutical development. Due to the limited availability of specific experimental data in publicly accessible literature, this document establishes a predictive and methodological framework. It outlines the expected physicochemical properties and provides detailed, field-proven protocols for the characterization of this and structurally similar compounds. The guide is designed to equip researchers with the necessary tools to synthesize, purify, and analyze this dicarboxylate, ensuring scientific integrity and fostering further investigation into its potential applications.

Introduction and Chemical Identity

This compound is a diester with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol .[] Its structure features a seven-carbon chain with ester functionalities at both ends and a ketone group at the second position. This combination of functional groups suggests its potential as a versatile building block in organic synthesis, possibly in the creation of more complex molecules with potential biological activity.

Table 1: Chemical Identity

| Identifier | Value |

| CAS Number | 42212-75-9 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 |

| IUPAC Name | Diethyl 2-oxoheptanedioate |

| SMILES | CCOC(=O)CCCCC(=O)C(=O)OCC |

| InChI | InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |

| InChI Key | HLKMXFSQQZYBEW-UHFFFAOYSA-N |

Predicted Physicochemical Properties and Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to two distinct ethyl ester groups. Methylene protons adjacent to the carbonyl groups and along the aliphatic chain would exhibit characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the two ester carbonyl carbons, the ketone carbonyl carbon, and the carbons of the ethyl groups and the heptane backbone. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and carbonyl groups. |

| Mass Spec (ESI) | Expected [M+H]⁺, [M+Na]⁺, and other adducts. Fragmentation patterns would likely involve the loss of the ethoxy groups and cleavage adjacent to the carbonyls. |

| Infrared (IR) | Strong absorption bands characteristic of C=O stretching for both the ester and ketone functional groups, likely in the range of 1700-1750 cm⁻¹. C-O stretching bands for the ester linkages would also be prominent. |

Experimental Protocols for Synthesis and Characterization

The following section details the experimental workflows that would be employed for the synthesis and characterization of this compound. These protocols are based on standard, validated methodologies for similar organic compounds.

Synthesis Workflow

A plausible synthetic route to this compound could involve a Claisen condensation or a related acylation reaction. The following diagram illustrates a generalized workflow for its synthesis, purification, and analysis.

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum using the same sample.

-

Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Expert Insight: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and well-defined residual solvent peaks. For dicarboxylates, paying close attention to the integration of the proton signals is crucial for confirming the presence of two equivalent ethyl groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into an electrospray ionization (ESI) mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Analyze the resulting spectrum for the parent ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. Study the fragmentation pattern to gain structural information.

Expert Insight: ESI is a soft ionization technique that is well-suited for polar organic molecules like dicarboxylates, as it typically keeps the parent molecule intact. The presence of sodium adducts is very common in ESI-MS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (NaCl or KBr).

-

Thin Film (solid): Dissolve a small amount of the solid in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.

-

-

Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups (e.g., C=O, C-O).

Expert Insight: The carbonyl (C=O) stretching region is particularly informative. For this compound, one would expect to see distinct, strong peaks for the ketone and ester carbonyls, although they may overlap.

Potential Biological Activity and Future Directions

While no specific biological activity has been reported for this compound, related dicarboxylate and phthalate compounds have been investigated for various biological effects, including antimicrobial and larvicidal activities.[2] The structural motifs within this compound make it a candidate for screening in various biological assays. Future research could focus on:

-

Synthesis and confirmation of its structure using the protocols outlined above.

-

Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.

-

Evaluation of its potential as a precursor in the synthesis of novel heterocyclic compounds with therapeutic potential.

-

In silico studies to predict its binding affinity to various biological targets.

The following diagram illustrates a potential research pathway for investigating the biological relevance of this compound.

Caption: A proposed research pathway for exploring the biological potential of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is unavailable, it is prudent to treat it as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a molecule with potential for further scientific exploration. This guide provides a foundational framework for its synthesis and characterization, empowering researchers to overcome the current lack of specific experimental data. By following the detailed protocols and leveraging the expert insights provided, the scientific community can begin to unlock the potential of this and other novel chemical entities.

References

-

Premjanu, N., & Jaynthy, C. (2014). Antimicrobial activity of diethyl phthalate: An insilico approach. ResearchGate. [Link]

-

Singh, S., et al. (2022). The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum. PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Dieckmann Condensation of 1,7-Diesters

A Senior Application Scientist's Field-Proven Perspective on Mechanism, Protocol, and Synthetic Utility

Abstract

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone of synthetic organic chemistry for the construction of cyclic systems.[1][2] This guide provides an in-depth analysis of the Dieckmann condensation mechanism as applied to 1,7-diesters, which reliably yield thermodynamically stable six-membered cyclic β-keto esters.[3][4] We will explore the causality behind each mechanistic step, present detailed experimental protocols, offer quantitative data to inform reaction optimization, and discuss the synthetic versatility of the resulting products. This document is intended for researchers, scientists, and drug development professionals who leverage carbocyclic scaffolds in the design of complex molecular architectures.

Introduction: Strategic Importance of the Dieckmann Condensation

First reported by the German chemist Walter Dieckmann, this base-catalyzed intramolecular cyclization of diesters is a robust and indispensable tool for forming new carbon-carbon bonds to create cyclic β-keto esters.[5] While the intermolecular Claisen condensation joins two separate ester molecules, the Dieckmann condensation leverages a single molecule containing two ester functionalities.[6][7] The reaction is particularly powerful for the synthesis of five- and six-membered rings from 1,6- and 1,7-diesters, respectively, due to the inherent stability and minimal ring strain of these structures.[8][9][10] The resulting cyclic β-keto esters are not merely final products but are highly versatile intermediates, readily undergoing subsequent transformations such as alkylation and decarboxylation to yield substituted cyclic ketones.[3][11] This makes the Dieckmann condensation a critical pathway in the total synthesis of natural products and pharmaceutically active compounds.

The Core Mechanism: A Step-by-Step Causal Analysis

The mechanism of the Dieckmann condensation is identical to that of the Claisen condensation, proceeding through a series of equilibrium steps.[3][12] The overall reaction is driven to completion by a final, thermodynamically favorable deprotonation step.[11][13] Let's dissect the transformation of a 1,7-diester, such as diethyl pimelate, into a six-membered cyclic β-keto ester.

Step 1: Enolate Formation The reaction is initiated by a strong base, typically an alkoxide like sodium ethoxide (NaOEt). The base abstracts an acidic α-proton (a proton on the carbon adjacent to an ester carbonyl) to form a resonance-stabilized enolate ion.[11][14]

-

Expert Insight: The choice of base is critical. To prevent transesterification—a side reaction where the alkoxy group of the ester is exchanged with the alkoxide base—the base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[2] For more sensitive substrates or to improve yields, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents are often employed.[15]

Step 2: Intramolecular Nucleophilic Attack (Cyclization) The newly formed enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[16][17] For a 1,7-diester, this intramolecular attack results in the formation of a six-membered ring and a tetrahedral alkoxide intermediate.[4][18] This cyclization follows a 6-exo-trig pathway, which is favored according to Baldwin's rules.

Step 3: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The carbonyl π-bond is reformed, leading to the elimination of an alkoxide ion (e.g., ethoxide) as a leaving group.[8][11] This step yields the desired cyclic β-keto ester.

Step 4: Irreversible Deprotonation (The Driving Force) The steps leading to the cyclic β-keto ester are all reversible.[19] The reaction is driven to completion because the expelled alkoxide base is strong enough to deprotonate the newly formed β-keto ester. The α-proton situated between the two carbonyl groups of a β-keto ester is significantly more acidic (pKa ≈ 11) than the α-protons of the starting diester (pKa ≈ 25).[6] This acid-base reaction is thermodynamically "downhill" and effectively irreversible, shifting the entire reaction equilibrium toward the product side.[12][13] This is why a full stoichiometric equivalent of base, not a catalytic amount, is required.[11]

Step 5: Protonation (Acidic Workup) The reaction mixture, at this stage, contains the enolate salt of the final product. To obtain the neutral cyclic β-keto ester, a final acidic workup (e.g., with dilute HCl or H₃O⁺) is performed to protonate the enolate.[4][5]

Visualizing the Mechanism

The logical flow of the Dieckmann condensation of a 1,7-diester can be visualized as follows:

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 17. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 18. Write the mechanism for the reaction of a 1,7-diester with an alkoxide io.. [askfilo.com]

- 19. Dieckmann Condensation [organic-chemistry.org]

Introduction: A Tale of Two Names for a Singular, Powerful Transformation

An In-Depth Technical Guide to the Intramolecular Claisen Condensation of Acyclic Diesters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the creation of carbocyclic frameworks is a foundational pursuit. Among the arsenal of reactions that forge carbon-carbon bonds, the intramolecular Claisen condensation of acyclic diesters stands as a robust and elegant method for constructing five- and six-membered rings. This reaction is ubiquitously known in the field as the Dieckmann Condensation or Dieckmann Cyclization, named after the German chemist Walter Dieckmann.[1][2] It is, in essence, the intramolecular variant of the classic Claisen condensation, where a single molecule contains both the nucleophilic enolate and the electrophilic ester required for the transformation.[3][4]

This guide provides a comprehensive exploration of the Dieckmann condensation, moving beyond a simple recitation of facts to delve into the mechanistic underpinnings, critical process parameters, and strategic applications that are vital for professionals in research and drug development. The focus is on providing field-proven insights to enable not just the execution of this reaction, but its intelligent application and troubleshooting. The resulting cyclic β-keto esters are highly versatile intermediates, serving as pivotal building blocks in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures.[5][6][7]

The Mechanistic Core: A Self-Terminating, Equilibrium-Driven Process

Understanding the mechanism of the Dieckmann condensation is paramount to mastering its application. The reaction is a base-catalyzed process that proceeds through a series of equilibrium steps. The overall success and high yield of the reaction hinge on a final, effectively irreversible acid-base step that drives the entire sequence to completion.[8][9]

The mechanism can be dissected into five critical stages:

-

Enolate Formation: A strong base abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls, forming a resonance-stabilized enolate ion. This is the rate-determining step.[10][11]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[12][13] This cyclization step is most efficient when forming sterically favored five- or six-membered rings.[5][14]

-

Tetrahedral Intermediate Formation & Collapse: The nucleophilic attack generates a cyclic tetrahedral alkoxide intermediate. This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group.[11][15]

-

Formation of the Cyclic β-Keto Ester: The immediate product of the condensation is the cyclic β-keto ester. At this stage, all preceding steps are in equilibrium.[16]

-

The Driving Force - Irreversible Deprotonation: The proton on the α-carbon situated between the two carbonyls of the product is now significantly more acidic (pKa ≈ 11-13) than the α-protons of the starting diester (pKa ≈ 22-24).[3] The alkoxide base present in the reaction mixture rapidly and irreversibly removes this proton.[9][12] This final deprotonation step shifts the entire reaction equilibrium towards the product, making the Dieckmann condensation a synthetically powerful tool.[8] An acidic workup in a separate final step is required to protonate this enolate and yield the neutral cyclic β-keto ester.[2][17]

This mechanistic sequence dictates a critical experimental requirement: the use of at least one full equivalent of base. A catalytic amount is insufficient because the base is consumed in the final deprotonation step.[9][18]

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Field-Proven Insights on Experimental Design

The success of a Dieckmann condensation is highly dependent on the judicious selection of substrate, base, and solvent. These choices are interconnected and must be considered holistically.

Substrate Scope: The Primacy of 5- and 6-Membered Rings

The Dieckmann condensation is most effective for the cyclization of 1,6- and 1,7-diesters, which yield thermodynamically stable five- and six-membered cyclic β-keto esters, respectively.[12][13][14]

-

1,6-Diesters (e.g., Diethyl Adipate): Readily form five-membered rings.[1]

-

1,7-Diesters (e.g., Diethyl Pimelate): Efficiently produce six-membered rings.[1][17]

Formation of smaller or larger rings is generally unsuccessful. Three- and four-membered rings are thwarted by significant ring strain, while the formation of rings with seven or more members is entropically disfavored, with intermolecular condensation often becoming a competing side reaction.[19]

The Choice of Base: A Strategic Decision

The base serves not only to initiate the reaction but also to drive it to completion. The choice of base is often dictated by the desired solvent and reaction conditions.

| Base Type | Examples | Recommended Solvent | Key Considerations & Rationale |

| Alkoxides | Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (t-BuOK) | Corresponding Alcohol (e.g., Ethanol for NaOEt) or Aprotic Solvents | Causality: Using a base with an alkoxide that matches the ester's alcohol component (e.g., NaOEt with a diethyl ester) prevents transesterification, a competing reaction that can scramble the ester groups.[5] t-BuOK is a stronger, non-nucleophilic base often used for more hindered substrates.[19] |

| Metal Hydrides | Sodium Hydride (NaH) | Aprotic (Toluene, THF) | Causality: NaH is a very strong, non-nucleophilic base that deprotonates the ester irreversibly, producing hydrogen gas.[11] The lack of an alkoxide equilibrium makes it a clean and powerful choice, but it requires strictly anhydrous conditions as it reacts violently with water.[18] |

| Amide Bases | Lithium Diisopropylamide (LDA), LHMDS | Aprotic (THF) | Causality: These are extremely strong, sterically hindered, non-nucleophilic bases. They are typically used at low temperatures (e.g., -78 °C) for reactions requiring high regioselectivity with unsymmetrical diesters or for sensitive substrates.[19] |

The Role of the Solvent: More Than Just a Medium

The solvent influences reactant solubility, base reactivity, and the stability of the key enolate intermediate.[18]

| Solvent Type | Examples | Key Considerations & Rationale |

| Protic | Ethanol, t-Butanol | Causality: Primarily used with the corresponding alkoxide base to prevent transesterification. The reaction is an equilibrium, and the presence of the alcohol can favor the reverse reaction if not managed properly.[18] |

| Non-Polar Aprotic | Toluene, Benzene | Causality: Excellent choices when using NaH. These solvents allow for higher reaction temperatures and can be used to azeotropically remove the alcohol byproduct generated during the reaction, which helps drive the equilibrium towards the product.[18] |

| Polar Aprotic | THF, DMF, DMSO | Causality: These solvents effectively solvate cations, leaving a more "naked" and reactive anionic base. They also stabilize the enolate intermediate, which can lead to higher reaction rates and yields.[18][19] However, purification can sometimes be more challenging than with solvents like toluene. |

A Validated Experimental Protocol: Synthesis of a Cyclic β-Keto Ester

This protocol provides a representative, self-validating workflow for a Dieckmann condensation using sodium hydride in toluene. The steps are described with an emphasis on the underlying scientific rationale.

Workflow Overview

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Methodology

(Based on a procedure reported in Organic Letters.[11])

-

Preparation (Self-Validation: Anhydrous Conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add dry toluene (e.g., 1 mL per mmol of diester).

-

Expertise: The system must be scrupulously dry and kept under an inert atmosphere. Water will quench strong bases like NaH, inhibiting the reaction.[18]

-

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) to the solvent.

-

Expertise: A slight excess of base ensures complete reaction. The mineral oil can be washed away with dry hexanes before use for higher purity, but is often acceptable for many preparations.

-

-

Substrate Addition: Slowly add the acyclic diester (1.0 equivalent) to the stirred suspension of NaH in toluene via a syringe.

-

Expertise: The addition should be controlled. A significant evolution of hydrogen gas will occur as the NaH reacts with trace alcohol or, more slowly, deprotonates the ester.[11] Maintaining a controlled rate prevents excessive foaming and pressure buildup.

-

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux (using an oil bath) for the prescribed time (e.g., 4-20 hours).

-

Trustworthiness: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.

-

-

Workup - Quenching: After cooling the reaction mixture to room temperature (0 °C with an ice bath), cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or dilute acid until gas evolution ceases.

-

Expertise: This step neutralizes any remaining base and protonates the product enolate. Quenching at a low temperature manages the exotherm.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x). Combine the organic extracts.

-

Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Workup - Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Purify the crude residue by flash column chromatography on silica gel to afford the pure cyclic β-keto ester.

-

Trustworthiness: The purity of the final compound should be confirmed by analytical methods.

-

Applications in Drug Development and Complex Synthesis

The Dieckmann condensation is far more than an academic exercise; it is a workhorse reaction for building molecular complexity. The cyclic β-keto ester products are not typically the final target but are prized as versatile synthetic intermediates.[5]

The true power of the sequence lies in its combination with subsequent reactions:

-

Dieckmann Cyclization: Forms the core carbocyclic ring.

-

α-Alkylation: The highly acidic α-proton is easily removed by a base, and the resulting enolate can be alkylated with high efficiency using various electrophiles (e.g., alkyl halides).[13][14]

-

Decarboxylation: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a substituted cyclic ketone.[13][14][15]

This three-step sequence—Dieckmann cyclization, α-alkylation, and decarboxylation —provides a powerful and convergent route to 2-substituted cyclopentanones and cyclohexanones, which are common structural motifs in a vast array of natural products and pharmaceutically active compounds.[9][13][20] This strategic utility makes the Dieckmann condensation an indispensable tool for medicinal chemists and drug development professionals aiming to construct novel molecular scaffolds.[6]

References

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Chemistry Steps. (2024). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

-

JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

IJRASET. (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]

-

NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. Retrieved from [Link]

-

Leah4sci. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 12. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 13. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

Whitepaper: Theoretical Yield Calculation for the Synthesis of Ethyl 2-oxocyclohexanecarboxylate

An In-depth Technical Guide for Researchers and Scientists

Senior Application Scientist Note: This guide provides a comprehensive overview of the synthesis of Ethyl 2-oxocyclohexanecarboxylate via the Dieckmann condensation of diethyl pimelate. It is imperative to note that the intramolecular cyclization of a 1,7-diester like diethyl pimelate results in a six-membered ring, specifically a cyclic β-keto ester, with the concurrent elimination of an alcohol molecule (ethanol in this case). Therefore, the correct product name is Ethyl 2-oxocyclohexanecarboxylate, not Diethyl 2-oxoheptane-1,7-dicarboxylate, which would imply the retention of both ester groups post-cyclization. This document will proceed with the chemically accurate synthesis and corresponding yield calculations.

Abstract

The determination of theoretical yield is a fundamental metric for evaluating the efficiency of a chemical reaction. This technical guide offers a detailed examination of the principles and practical steps involved in calculating the theoretical yield for the synthesis of Ethyl 2-oxocyclohexanecarboxylate. The synthesis is achieved through the Dieckmann condensation, an intramolecular cyclization of diethyl pimelate. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and presents a step-by-step guide to the stoichiometric calculations required to determine the maximum possible product yield. It is intended for researchers, chemists, and drug development professionals seeking to master this essential calculation in the context of cyclic organic molecule synthesis.

Introduction to the Dieckmann Condensation

The Dieckmann condensation is a robust and widely utilized organic reaction for synthesizing cyclic β-keto esters from diesters through an intramolecular Claisen condensation.[1][2] This reaction is particularly effective for forming sterically stable five- and six-membered rings.[1][3] In the synthesis of Ethyl 2-oxocyclohexanecarboxylate, the linear 1,7-diester, diethyl pimelate, is treated with a strong base to facilitate cyclization into a six-membered cyclohexanone ring bearing an ester substituent.[3][4]

Understanding the stoichiometry of this reaction is the cornerstone of accurately calculating the theoretical yield, which represents the maximum quantity of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.

Reaction Mechanism: The "Why" of Experimental Choices

The Dieckmann condensation proceeds through a well-established base-mediated mechanism. The choice of a strong, non-nucleophilic base and anhydrous conditions is critical for success.

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon (the carbon adjacent to a carbonyl group) of the diethyl pimelate. This step is the reason for using a strong base; the α-protons of an ester are only weakly acidic. This abstraction forms a resonance-stabilized enolate ion.[4][5]

-

Intramolecular Nucleophilic Attack: The newly formed enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[3] This intramolecular attack is favored for 1,6- and 1,7-diesters as it leads to the formation of low-strain five- or six-membered rings.

-

Tetrahedral Intermediate Formation: This nucleophilic attack results in a cyclic tetrahedral intermediate.

-

Reformation of Carbonyl and Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. This step forms the cyclic β-keto ester.

-

Final Deprotonation (Driving Force): The resulting cyclic β-keto ester has highly acidic protons on the carbon between the two carbonyl groups. The previously eliminated ethoxide ion immediately deprotonates this position. This acid-base reaction is thermodynamically favorable and drives the entire reaction equilibrium towards the product.

-

Acidic Work-up: An acidic work-up (e.g., with H₃O⁺) is required in the final step to neutralize the base and protonate the enolate, yielding the final neutral cyclic β-keto ester product.[1][5]

The necessity for anhydrous solvents (e.g., dry toluene or THF) is to prevent the strong base from reacting with water, which would consume the base and inhibit the initial, crucial enolate formation step.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This protocol describes a representative lab-scale synthesis. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Materials and Reagents

| Substance | Formula | Molar Mass ( g/mol ) | Quantity | Density (g/mL) | Notes |

| Diethyl Pimelate | C₁₁H₂₀O₄ | 216.27[6] | 10.81 g (10.9 mL) | 0.992[7] | Starting diester |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 3.74 g | - | Strong base |

| Toluene | C₇H₈ | 92.14 | 100 mL | 0.867 | Anhydrous solvent |

| Hydrochloric Acid | HCl | 36.46 | ~15 mL (10% aq. sol.) | ~1.05 | For acidic work-up |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | 0.713 | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with anhydrous toluene (100 mL) and sodium ethoxide (3.74 g). Begin stirring the suspension.

-

Substrate Addition: Slowly add diethyl pimelate (10.81 g) to the stirred suspension at room temperature over 15 minutes.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture in an ice bath to 0-5°C.

-

Acidic Work-up: Slowly and cautiously add 10% aqueous hydrochloric acid to the cooled reaction mixture with vigorous stirring until the solution is acidic (pH ~2). This step neutralizes the remaining base and protonates the product.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine all organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-oxocyclohexanecarboxylate.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be synthesized, as dictated by the limiting reagent.[9][10]

Step 1: The Balanced Chemical Equation

The overall reaction is: C₁₁H₂₀O₄ (Diethyl Pimelate) + C₂H₅ONa (Sodium Ethoxide) → [Intermediate Salt] --(H₃O⁺ work-up)--> C₉H₁₄O₃ (Ethyl 2-oxocyclohexanecarboxylate) + C₂H₅OH (Ethanol) + Na⁺

For stoichiometric purposes, the key transformation is: 1 mole of Diethyl Pimelate → 1 mole of Ethyl 2-oxocyclohexanecarboxylate

The base, sodium ethoxide, acts as a reagent that is consumed to form the initial enolate and then regenerated (as ethanol after workup), but its molar quantity is crucial for determining the limiting reagent.

Step 2: Calculate Moles of Reactants

Using the quantities from the experimental protocol:

-

Moles of Diethyl Pimelate:

-

Mass = 10.81 g

-

Molar Mass = 216.27 g/mol

-

Moles = Mass / Molar Mass = 10.81 g / 216.27 g/mol = 0.050 moles

-

-

Moles of Sodium Ethoxide:

-

Mass = 3.74 g

-

Molar Mass = 68.05 g/mol

-

Moles = Mass / Molar Mass = 3.74 g / 68.05 g/mol = 0.055 moles

-

Step 3: Identify the Limiting Reagent

The reaction requires at least one mole of base for every mole of diester to proceed to the final enolate before workup. The stoichiometric ratio between diethyl pimelate and the base is effectively 1:1.

-

Moles of Diethyl Pimelate = 0.050 mol

-

Moles of Sodium Ethoxide = 0.055 mol

Since we have fewer moles of diethyl pimelate than sodium ethoxide, Diethyl Pimelate is the limiting reagent .[11][12] This means the reaction will stop once all the diethyl pimelate has been consumed.

Step 4: Calculate Theoretical Moles of Product

The reaction stoichiometry is 1:1 between the limiting reagent (diethyl pimelate) and the product (Ethyl 2-oxocyclohexanecarboxylate).

-

Theoretical Moles of Product = Moles of Limiting Reagent

-

Theoretical Moles of Product = 0.050 moles

Step 5: Calculate Theoretical Yield in Grams

Now, convert the theoretical moles of the product into a mass.

-

Molar Mass of Ethyl 2-oxocyclohexanecarboxylate = 170.21 g/mol

-

Theoretical Yield (Mass) = Theoretical Moles × Molar Mass

-

Theoretical Yield (Mass) = 0.050 mol × 170.21 g/mol = 8.51 grams

Therefore, the maximum theoretical yield of Ethyl 2-oxocyclohexanecarboxylate that can be obtained from this experiment is 8.51 grams. The actual yield obtained after purification would then be used to calculate the percentage yield (% Yield = (Actual Yield / Theoretical Yield) × 100).

Visualization of Workflows

Experimental Workflow Diagram

Caption: A flowchart of the Dieckmann condensation experimental procedure.

Theoretical Yield Calculation Logic

Caption: Logical steps for calculating the theoretical yield.

Conclusion

The calculation of theoretical yield is a critical skill in synthetic chemistry, providing a benchmark against which to measure experimental success. For the Dieckmann condensation of diethyl pimelate, a precise calculation requires a firm grasp of the 1:1 stoichiometry between the diester and the resulting cyclic β-keto ester. By systematically determining the moles of each reactant and identifying the limiting reagent, researchers can accurately predict the maximum possible product mass, thereby enabling a quantitative assessment of reaction efficiency and optimization strategies.

References

-

University of Toronto. (n.d.). Yield Calculations. Organic Laboratory Techniques. Retrieved January 17, 2026, from [Link]

-

Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved January 17, 2026, from [Link]

-

Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. Retrieved January 17, 2026, from [Link]

-

BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved January 17, 2026, from [Link]

-